molecular formula C14H12N2O B3199419 2-[4-(Pyridin-3-ylmethoxy)phenyl]acetonitrile CAS No. 1016850-10-4

2-[4-(Pyridin-3-ylmethoxy)phenyl]acetonitrile

Cat. No. B3199419
CAS RN: 1016850-10-4
M. Wt: 224.26 g/mol
InChI Key: DLLACNZUXKDFFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[4-(Pyridin-3-ylmethoxy)phenyl]acetonitrile” is a biochemical compound used for proteomics research . It has a molecular formula of C14H12N2O and a molecular weight of 224.26 .


Molecular Structure Analysis

The molecular structure of “2-[4-(Pyridin-3-ylmethoxy)phenyl]acetonitrile” consists of a pyridine ring attached to a phenyl ring through a methoxy bridge. The phenyl ring is further attached to an acetonitrile group .

Mechanism of Action

The mechanism of action of “2-[4-(Pyridin-3-ylmethoxy)phenyl]acetonitrile” is not clearly defined in the literature. It’s often the case that the mechanism of action of a compound depends on its specific application, which could range from biological research to material science .

properties

IUPAC Name

2-[4-(pyridin-3-ylmethoxy)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-8-7-12-3-5-14(6-4-12)17-11-13-2-1-9-16-10-13/h1-6,9-10H,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLACNZUXKDFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Pyridin-3-ylmethoxy)phenyl]acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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